molecular formula C25H43NO5S B584780 Epitestosterone Sulfate-d3 Triethylamine Salt CAS No. 182296-44-2

Epitestosterone Sulfate-d3 Triethylamine Salt

Cat. No.: B584780
CAS No.: 182296-44-2
M. Wt: 472.699
InChI Key: AGRILWRSYZNKSA-KUUOEBSESA-N
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Description

Epitestosterone Sulfate-d3 Triethylamine Salt is a biochemical compound with the molecular formula C25H40D3NO5S and a molecular weight of 472.7. It is an isotope-labeled compound primarily used in scientific research, particularly in the fields of proteomics and metabolic disease .

Preparation Methods

The preparation of Epitestosterone Sulfate-d3 Triethylamine Salt involves several steps:

Chemical Reactions Analysis

Epitestosterone Sulfate-d3 Triethylamine Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfate group to other functional groups.

    Substitution: The sulfate group can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Epitestosterone Sulfate-d3 Triethylamine Salt has several scientific research applications:

Comparison with Similar Compounds

Epitestosterone Sulfate-d3 Triethylamine Salt is unique due to its deuterium labeling and its specific applications in proteomics and metabolic disease research. Similar compounds include:

Biological Activity

Epitestosterone Sulfate-d3 Triethylamine Salt is a synthetic derivative of epitestosterone sulfate, which is a significant metabolite of epitestosterone, the 17-alpha isomer of testosterone. This compound has garnered attention in biochemical research due to its unique properties and applications in studying steroid metabolism. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H43NO5S
  • Molecular Weight : Approximately 472.7 g/mol
  • Form : Triethylamine salt enhances solubility and stability.

The triethylamine salt form improves the compound's solubility and stability, making it suitable for various biochemical applications, particularly in proteomics and isotope labeling studies. The compound can undergo hydrolysis in aqueous environments, releasing epitestosterone sulfate and triethylamine, and may participate in conjugation reactions with other biomolecules due to its sulfate group.

Epitestosterone itself is known to modulate androgenic activity within the body. The biological activity of this compound is primarily studied for its role as a tracer in biological studies to understand steroid metabolism and distribution. Its labeled nature allows researchers to track its pathway within biological systems effectively.

Interaction with Enzymes

Research indicates that this compound can influence the activity of sulfotransferases, enzymes crucial for steroid metabolism. These interactions provide insights into how this compound might affect androgen receptor binding affinities and other metabolic pathways related to steroid hormones.

Applications in Research

This compound is utilized in various analytical techniques, including mass spectrometry (MS) for tracking metabolic pathways. Its unique deuterium labeling allows for enhanced tracking compared to non-labeled counterparts. This capability is particularly valuable in doping analysis and understanding the pharmacokinetics of steroids.

Comparative Analysis with Related Compounds

The following table outlines key features of this compound compared to related steroid compounds:

Compound NameMolecular FormulaKey Features
Testosterone C19H28O2Primary male sex hormone; precursor to epitestosterone
Epitestosterone C19H28O217-alpha isomer of testosterone; less potent androgen
Dehydroepiandrosterone Sulfate C19H28O4SPrecursor hormone; involved in adrenal function
Androstenedione C19H26O2Precursor to testosterone and estrogen

This compound's stability under physiological conditions enhances its utility in various experimental setups compared to other sulfated steroids.

Case Studies and Research Findings

  • Doping Analysis : A study highlighted the variability in the amount of epitestosterone sulfate conjugates in urine samples among individuals, emphasizing the importance of using stable isotope-labeled compounds like this compound as internal standards in doping tests .
  • Metabolic Pathways : Investigations into the metabolic pathways involving this compound revealed its potential effects on androgen receptor activity and sulfotransferase interactions, suggesting a complex role in steroid metabolism .
  • Analytical Techniques : The development of liquid chromatography coupled with mass spectrometry (LC-MS) methods has improved the detection and quantification of this compound in biological matrices, facilitating better understanding of its pharmacokinetics .

Properties

CAS No.

182296-44-2

Molecular Formula

C25H43NO5S

Molecular Weight

472.699

IUPAC Name

N,N-diethylethanamine;[(8R,9S,10R,13S,14S,17R)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate

InChI

InChI=1S/C19H28O5S.C6H15N/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18;1-4-7(5-2)6-3/h11,14-17H,3-10H2,1-2H3,(H,21,22,23);4-6H2,1-3H3/t14-,15-,16-,17+,18-,19-;/m0./s1/i6D2,17D;

InChI Key

AGRILWRSYZNKSA-KUUOEBSESA-N

SMILES

CCN(CC)CC.CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=O)CCC34C

Synonyms

(17α)-17-(Sulfooxy)androst-4-en-3-one-d3 N,N-diethylethanamine

Origin of Product

United States

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